molecular formula C19H21NO3S B3036299 2,6-dimethyl-4-[2-(phenylsulfanyl)acetyl]phenyl N,N-dimethylcarbamate CAS No. 339101-02-9

2,6-dimethyl-4-[2-(phenylsulfanyl)acetyl]phenyl N,N-dimethylcarbamate

Cat. No.: B3036299
CAS No.: 339101-02-9
M. Wt: 343.4 g/mol
InChI Key: VRPWLJSPLYHAQS-UHFFFAOYSA-N
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Description

2,6-dimethyl-4-[2-(phenylsulfanyl)acetyl]phenyl N,N-dimethylcarbamate is a complex organic compound with a molecular formula of C19H21NO3S and a molecular weight of 343.44 g/mol . This compound is characterized by the presence of a phenylsulfanyl group, an acetyl group, and a dimethylcarbamate moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethyl-4-[2-(phenylsulfanyl)acetyl]phenyl N,N-dimethylcarbamate typically involves multiple steps. One common method includes the reaction of 2,6-dimethylphenol with phenylsulfanylacetyl chloride in the presence of a base to form the intermediate 2,6-dimethyl-4-[2-(phenylsulfanyl)acetyl]phenol. This intermediate is then reacted with dimethylcarbamoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,6-dimethyl-4-[2-(phenylsulfanyl)acetyl]phenyl N,N-dimethylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-dimethyl-4-[2-(phenylsulfanyl)acetyl]phenyl N,N-dimethylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-dimethyl-4-[2-(phenylsulfanyl)acetyl]phenyl N,N-dimethylcarbamate involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The dimethylcarbamate moiety may interact with acetylcholinesterase, leading to its inhibition and resulting in increased levels of acetylcholine .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-dimethyl-4-[2-(phenylsulfinyl)acetyl]phenyl N,N-dimethylcarbamate
  • 2,6-dimethyl-4-[2-(4-methylbenzenesulfonyl)acetyl]phenyl N,N-dimethylcarbamate

Uniqueness

2,6-dimethyl-4-[2-(phenylsulfanyl)acetyl]phenyl N,N-dimethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the phenylsulfanyl group differentiates it from similar compounds, providing unique interactions with biological targets and distinct chemical properties .

Properties

IUPAC Name

[2,6-dimethyl-4-(2-phenylsulfanylacetyl)phenyl] N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S/c1-13-10-15(11-14(2)18(13)23-19(22)20(3)4)17(21)12-24-16-8-6-5-7-9-16/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPWLJSPLYHAQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC(=O)N(C)C)C)C(=O)CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501146589
Record name Carbamic acid, dimethyl-, 2,6-dimethyl-4-[(phenylthio)acetyl]phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501146589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339101-02-9
Record name Carbamic acid, dimethyl-, 2,6-dimethyl-4-[(phenylthio)acetyl]phenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339101-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, dimethyl-, 2,6-dimethyl-4-[(phenylthio)acetyl]phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501146589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,6-dimethyl-4-[2-(phenylsulfanyl)acetyl]phenyl N,N-dimethylcarbamate
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